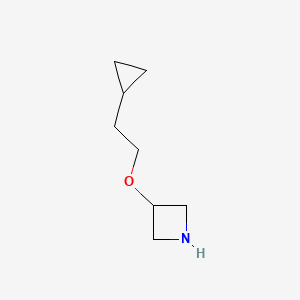

3-(2-Cyclopropylethoxy)azetidine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

3-(2-cyclopropylethoxy)azetidine |

InChI |

InChI=1S/C8H15NO/c1-2-7(1)3-4-10-8-5-9-6-8/h7-9H,1-6H2 |

InChI Key |

WCKUOMZIXCBFMZ-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1CCOC2CNC2 |

Origin of Product |

United States |

State of the Art Synthetic Methodologies for 3 2 Cyclopropylethoxy Azetidine and Analogous Azetidine Derivatives

Direct Cyclization Strategies for Azetidine (B1206935) Ring Formation

The direct formation of the azetidine ring through intramolecular cyclization is a fundamental and widely employed strategy. These methods typically involve the formation of a carbon-nitrogen bond to close the four-membered ring.

Intramolecular Cyclization of Substituted Alkyl Amines and Related Precursors

The intramolecular cyclization of appropriately substituted alkyl amines is a cornerstone of azetidine synthesis. This approach generally relies on a nucleophilic attack by the nitrogen atom on an electrophilic carbon center within the same molecule. A common method involves the use of γ-amino alcohols or their derivatives, where the hydroxyl group is converted into a good leaving group, such as a halide or a sulfonate ester (e.g., mesylate or tosylate), to facilitate the ring-closing reaction. acs.orgu-tokyo.ac.jp The choice of the leaving group and the reaction conditions, including the base used, can significantly influence the efficiency of the cyclization. For instance, triflates are highly reactive leaving groups that can allow for one-pot cyclization procedures. acs.org

Another powerful technique involves the palladium-catalyzed intramolecular amination of C-H bonds. This method allows for the direct formation of the azetidine ring from picolinamide-protected amine substrates, offering good functional group tolerance and predictable selectivity under relatively mild conditions. organic-chemistry.org Additionally, the intramolecular aminolysis of epoxides provides an alternative route. For example, lanthanum (III) trifluoromethanesulfonate (B1224126) has been shown to catalyze the regioselective intramolecular aminolysis of cis-3,4-epoxy amines to produce azetidines in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups. nih.govfrontiersin.org

The synthesis of N-trityl-2-amino-4-bromobutanoate and its subsequent intramolecular cyclization also exemplifies this strategy for forming the azetidine ring. researchgate.net

Ring Contraction Approaches (e.g., from Pyrrolidinones)

Ring contraction of larger heterocyclic systems, such as pyrrolidinones, presents an innovative approach to azetidine synthesis. A notable example is the one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.govacs.org This reaction proceeds by nucleophilic attack on the carbonyl group, followed by an intramolecular SN2 displacement of the bromide by the newly formed amide anion, resulting in the formation of an α-carbonylated N-sulfonylazetidine. acs.orgrsc.org This method is versatile, allowing for the incorporation of various nucleophiles like alcohols, phenols, and anilines. organic-chemistry.orgnih.gov The diastereoselectivity of the ring contraction can often be controlled by the choice of the base. acs.org

| Starting Material | Nucleophile | Product | Yield (%) | Reference |

| α-Bromo N-sulfonylpyrrolidinone | Methanol | α-Methoxycarbonyl N-sulfonylazetidine | High | nih.gov |

| α-Bromo N-sulfonylpyrrolidinone | Phenol | α-Phenoxycarbonyl N-sulfonylazetidine | High | nih.gov |

| α-Bromo N-sulfonylpyrrolidinone | Aniline | α-(Phenylamino)carbonyl N-sulfonylazetidine | High | nih.gov |

Cyclization of Amino Alcohols via Activation of Hydroxyl Groups

The cyclization of γ-amino alcohols is a classic and effective method for synthesizing azetidines. acs.org This strategy involves the activation of the terminal hydroxyl group to transform it into a good leaving group, which is then displaced by the intramolecular nitrogen nucleophile. organic-chemistry.org Traditional methods for activating the hydroxyl group include conversion to mesylates, tosylates, or halides. acs.org

More recent advancements have focused on developing milder and more efficient activation methods. For example, the use of 1,1'-carbonyldiimidazole (B1668759) (CDI) has been shown to be an effective mediator for the cyclization of γ-amino alcohols, leading to enantiopure cis-substituted azetidines. acs.org Another approach utilizes (2-bromoethyl)sulfonium triflate for the cyclization of arylglycine derivatives. organic-chemistry.org Lanthanide triflates, such as La(OTf)₃, have also emerged as powerful catalysts for the intramolecular aminolysis of epoxy amines, which can be considered a specialized form of amino alcohol cyclization where the epoxide serves as the activated hydroxyl equivalent. nih.govfrontiersin.org

Cycloaddition Reactions in Azetidine Synthesis

Cycloaddition reactions offer a powerful and convergent approach to the synthesis of the azetidine ring system, allowing for the rapid construction of molecular complexity.

[2+2]-Cycloaddition Methodologies for Azetines and Azetidines

[2+2]-cycloaddition reactions are a prominent class of reactions for the synthesis of four-membered rings, including azetidines and their unsaturated precursors, azetines. nih.govmagtech.com.cn These reactions typically involve the combination of two two-atom components to form the cyclic product.

The Staudinger synthesis, a [2+2] cycloaddition between a ketene (B1206846) and an imine, is a well-established and versatile method for preparing β-lactams (2-azetidinones), which can then be reduced to the corresponding azetidines. acs.orgmdpi.com The reaction often exhibits high stereoselectivity, allowing for the synthesis of specific diastereomers. mdpi.com Ketenes can be generated in situ from acyl chlorides in the presence of a tertiary amine. mdpi.com

Thermal and silver-catalyzed [2+2] cycloadditions of imines to methylenecyclopropane (B1220202) derivatives have been developed to afford 2-alkoxyazetidines. organic-chemistry.org Furthermore, visible-light-mediated intermolecular [2+2] photocycloadditions between cyclic oximes and alkenes have been reported, providing access to highly functionalized azetidines. springernature.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Reference |

| Ketene | Imine | Base | 2-Azetidinone | mdpi.com |

| Imine | Methylenecyclopropane | Heat or Ag catalyst | 2-Alkoxyazetidine | organic-chemistry.org |

| Cyclic Oxime | Alkene | Visible light, Ir photocatalyst | Functionalized Azetidine | springernature.comnih.gov |

| Imine | Alkyne | Lewis acid | 2-Azetine | nih.gov |

The aza-Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, is a direct and efficient method for the synthesis of azetidines. nih.govrsc.orgresearchgate.net This reaction has seen significant advancements through the use of visible-light photocatalysis, which offers milder reaction conditions compared to traditional UV irradiation. springernature.comnih.gov

A notable development is the use of 2-isoxazoline-3-carboxylates as oxime precursors in intermolecular aza-Paternò-Büchi reactions. rsc.orgnih.gov These reactions can be initiated by an iridium photocatalyst via triplet energy transfer, allowing for the cycloaddition with a broad range of alkenes. nih.gov The resulting highly functionalized azetidines can be readily deprotected to yield free azetidines. nih.gov Intramolecular versions of the visible-light-mediated aza-Paternò-Büchi reaction have also been developed, enabling the synthesis of complex, tricyclic azetidine structures. acs.org Recent studies have also demonstrated the extension of this reaction to acyclic oxime equivalents by matching the frontier molecular orbital energies of the alkene and oxime components. nih.gov

Cycloadditions of Imines and Alkenes/Alkynes

The [2+2] photocycloaddition reaction between an imine and an alkene, known as the aza Paternò-Büchi reaction, is a direct method for synthesizing functionalized azetidines. rsc.org This reaction typically involves the ultraviolet irradiation of an imine, which then undergoes a cycloaddition with an alkene. rsc.org However, challenges such as the E/Z isomerization of imines can limit the success of this approach. rsc.org To overcome these limitations, many reported examples utilize cyclic imines to prevent this undesired relaxation pathway. rsc.org For instance, visible-light-mediated aza Paternò-Büchi reactions of acyclic oximes and alkenes have been developed, providing a general route to monocyclic azetidines. thieme-connect.com This is achieved by matching activated substrates, which lowers the transition state energy for the cycloaddition. thieme-connect.com Similarly, [2+2] photocycloaddition reactions with alkynes can yield 2-azetines, which are valuable precursors for further functionalization. rsc.org

Recent advancements have also demonstrated photosensitized intermolecular [2+2] cycloadditions. For example, 2-isoxazoline-3-carboxylates react with alkenes under visible light using an Iridium(III) photocatalyst to form azetidines. rsc.org Additionally, N-sulfonylimines have been shown to undergo [2+2] cycloaddition reactions to produce azetidines with high diastereoselectivity and regioselectivity. nih.gov

[3+1]-Annulation Strategies for Azetidine Ring Construction

[3+1]-Annulation strategies offer another versatile approach to constructing the azetidine ring. A relay catalysis strategy has been developed for a [3+1]-annulation reaction between cyclopropane (B1198618) 1,1-diester and aromatic amines. organic-chemistry.org This method utilizes a Lewis acid to catalyze the nucleophilic ring opening of the cyclopropane by the amine, followed by a (hypo)iodite-catalyzed C-N bond formation to yield biologically important azetidines. organic-chemistry.org Another innovative approach involves a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes. nih.gov In this process, photogenerated α-aminoalkyl radicals are captured by alkynes to form vinyl radicals, which then undergo a tandem 1,5-hydrogen atom transfer and a 4-exo-trig cyclization to produce azetidines. nih.gov

[3+2]-Cycloaddition Reactions Involving Azetines as Dipolarophiles

[3+2]-Cycloaddition reactions involving 1- and 2-azetines are effective for rapidly building molecular complexity and forming fused heterocyclic systems. nih.gov These reactions typically involve the use of dipolar reagents. For example, 1-azetines can react with nitrile oxides to form polycyclic products. nih.gov A notable application of this strategy is the reaction of 2-azetines with nitrile oxides in a telescoped sequence to access fused-isoxazoline-azetidine scaffolds. nih.gov This reaction can be carried out under microwave irradiation to afford the fused azetidines in good yields. nih.gov The resulting cycloadducts can often be converted into other useful building blocks, such as highly functionalized pyridines, upon heating. nih.gov

Metal-Catalyzed Synthetic Routes

Metal-catalyzed reactions have become indispensable in modern organic synthesis, offering efficient and selective pathways to a wide array of molecular structures, including the strained four-membered azetidine ring.

Palladium-Catalyzed Intramolecular C(sp³)–H Amination

Palladium-catalyzed intramolecular amination of unactivated C(sp³)–H bonds is a powerful method for synthesizing azetidines. organic-chemistry.orgacs.org This approach utilizes a picolinamide (B142947) (PA) protecting group on the amine substrate to direct the C–H activation. organic-chemistry.orgacs.org The reaction proceeds through a Pd(II)/Pd(IV) catalytic cycle, transforming γ-C(sp³)–H bonds into C–N bonds to form azetidines with high diastereoselectivity. organic-chemistry.org This methodology is characterized by its use of low catalyst loading, inexpensive reagents, and convenient operating conditions. organic-chemistry.orgacs.org It has been successfully applied to the synthesis of various azabicyclic scaffolds. acs.org A notable development in this area is a Pd(II)-catalyzed intramolecular γ-C(sp³)–H amination that uses a benziodoxole tosylate as an oxidant and AgOAc as an additive to promote the key reductive elimination step from an alkyl–Pd(IV) intermediate. rsc.org

Copper-Catalyzed Processes for Azetidine Formation

Copper catalysis offers several versatile routes to azetidines. One such method is a photo-induced copper-catalyzed [3+1] radical cascade cyclization of aliphatic amines with alkynes. nih.gov This reaction proceeds through the formation of an α-aminoalkyl radical, which adds to the alkyne, followed by a tandem 1,5-hydrogen atom transfer and 4-exo-trig cyclization. nih.gov Another significant copper-catalyzed process is the anti-Baldwin radical 4-exo-dig cyclization of ynamides. nih.gov This reaction, conducted under visible light irradiation in the presence of a heteroleptic copper complex and an amine, provides a general and regioselective synthesis of azetidines. nih.gov Furthermore, copper-catalyzed N-arylation of β-amino alcohols followed by N-cyanomethylation and a one-pot mesylation/ring closure sequence provides access to diversely substituted N-aryl-2-cyanoazetidines. organic-chemistry.org

Lanthanide-Catalyzed Intramolecular Regioselective Aminolysis (e.g., La(OTf)₃)

Lanthanide triflates, particularly Lanthanum(III) triflate (La(OTf)₃), have emerged as effective catalysts for the synthesis of azetidines via the intramolecular regioselective aminolysis of cis-3,4-epoxy amines. nih.govbohrium.comfrontiersin.orgnih.gov This method is highly efficient and tolerates a wide range of functional groups, including those that are acid-sensitive or Lewis basic. nih.govfrontiersin.orgnih.gov The reaction proceeds with high yields and regioselectivity, favoring C3-selective aminolysis to form the azetidine ring. nih.govbohrium.com Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product is responsible for the observed regioselectivity. nih.govfrontiersin.org This catalytic system is particularly noteworthy for its ability to promote the desired cyclization even in challenging substrates. nih.gov

Data Tables

Table 1: Overview of Cycloaddition and Annulation Strategies for Azetidine Synthesis

| Methodology | Reactants | Key Features | Reference(s) |

| [2+2] Photocycloaddition (aza Paternò-Büchi) | Imines and Alkenes/Alkynes | Direct synthesis of functionalized azetidines; often requires cyclic imines or activated substrates. | rsc.orgthieme-connect.comrsc.orgnih.gov |

| [3+1]-Annulation | Cyclopropane 1,1-diesters and Aromatic Amines | Relay catalysis using a Lewis acid and a (hypo)iodite catalyst. | organic-chemistry.org |

| [3+1] Radical Annulation | Aliphatic Amines and Alkynes | Photo-induced copper-catalyzed radical cascade cyclization. | nih.gov |

| [3+2]-Cycloaddition | 1- or 2-Azetines and Dipolar Reagents (e.g., Nitrile Oxides) | Rapid construction of fused polycyclic azetidines. | nih.gov |

Table 2: Summary of Metal-Catalyzed Routes to Azetidines

| Catalyst System | Reaction Type | Substrates | Key Advantages | Reference(s) |

| Palladium(II)/Picolinamide | Intramolecular C(sp³)–H Amination | Picolinamide-protected amines | High diastereoselectivity, low catalyst loading, predictable selectivity. | rsc.orgorganic-chemistry.orgacs.orgacs.org |

| Copper(I) or Copper-based Photoredox Catalyst | Radical Cascade Cyclization or Anti-Baldwin Cyclization | Aliphatic amines and alkynes, or Ynamides | Access to highly functionalized azetidines, total regioselectivity in some cases. | organic-chemistry.orgnih.govnih.gov |

| Lanthanum(III) triflate (La(OTf)₃) | Intramolecular Regioselective Aminolysis | cis-3,4-Epoxy amines | High yields, excellent functional group tolerance, high regioselectivity. | nih.govbohrium.comfrontiersin.orgnih.gov |

Other Transition Metal Catalysis (e.g., Zirconium, Rhodium) in Azetidine Synthesis

Beyond more common catalytic systems, metals like zirconium and rhodium have been employed to create the strained azetidine ring system through unique mechanistic pathways.

Zirconium-Catalyzed Synthesis: Zirconium-based reagents offer a powerful method for the construction of azetidines from imines. In a notable approach, the reaction of ethylmagnesium chloride (EtMgCl) with various imines in the presence of a zirconium catalyst generates C,N-dimagnesiated compounds. These intermediates can be trapped with electrophiles to yield a range of nitrogen-containing heterocycles, including azetidines. organic-chemistry.org This method provides a route to bifunctional or cyclic nitrogen compounds. organic-chemistry.org Another strategy involves the diastereoselective hydrozirconation of allylic carbamates using the Schwartz reagent (Cp2ZrHCl). The resulting organozirconium intermediate reacts with iodine to form an iodocarbamate, which then undergoes base-promoted intramolecular cyclization to afford enantiopure cis-2,3-disubstituted azetidines. rsc.org

Rhodium-Catalyzed Synthesis: Rhodium catalysis has been particularly effective in reactions involving carbene insertion or ring expansion to access azetidine frameworks. One such method involves the rhodium-catalyzed reaction between azetidine-2,3-diones, ethyl diazoacetate, and various alcohols. acs.orgsigmaaldrich.com This three-component reaction proceeds through the formation of an oxonium ylide, yielding 3-substituted-3-hydroxy-β-lactams with two new adjacent stereocenters. acs.orgsigmaaldrich.com The stereoselectivity of this process is influenced by the specific alcohol used. acs.org

Rhodium catalysts are also pivotal in ring expansion strategies. For instance, a formal [3+1] ring expansion of bicyclic methylene (B1212753) aziridines with a rhodium-bound carbene produces highly substituted methylene azetidines with excellent stereoselectivity. nih.gov This reaction is believed to proceed via an aziridinium (B1262131) ylide intermediate, followed by a ring-opening/ring-closing cascade. nih.gov In a different approach, rhodium catalysis enables a one-carbon ring expansion of aziridines using vinyl-N-triftosylhydrazones to synthesize 2-vinyl azetidines. thieme-connect.com

Nucleophilic and Radical Approaches for Functionalized Azetidines

The inherent ring strain of azetidines makes them suitable substrates for ring-opening, but also challenging targets for direct functionalization or ring-forming reactions via nucleophilic and radical pathways.

Direct Alkylation and Substitution Reactions on Azetidine Scaffolds

The functionalization of a pre-existing azetidine ring is a direct route to derivatives like 3-(2-Cyclopropylethoxy)azetidine. This typically involves the N-protection of 3-hydroxyazetidine, followed by O-alkylation. The synthesis of the key precursor, 3-hydroxyazetidine, can be achieved from raw materials like epichlorohydrin (B41342) and tert-butylamine (B42293). chemicalbook.com The hydrochloride salt is a common stable form. chemicalbook.comgoogle.comwipo.intsigmaaldrich.com

Direct substitution reactions on the azetidine ring are often challenging due to the stability of the heterocycle, which may require activation by forming the corresponding azetidinium salt or using a Lewis acid catalyst. magtech.com.cn Nucleophiles tend to attack at positions bearing electron-withdrawing or unsaturated groups that can stabilize the transition state. magtech.com.cn For instance, 3-bromo-substituted azetidines can react with various nucleophiles to introduce functionality at the C-3 position. rsc.org Similarly, a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones can produce α-carbonylated N-sulfonylazetidines, which can incorporate nucleophiles like alcohols and phenols. organic-chemistry.org

| Starting Material | Reagent(s) | Product | Yield | Reference |

| N-Boc-2-pyrrolidinone | NBS, K2CO3, R-OH | N-Boc-α-alkoxy-azetidine | Varies | organic-chemistry.org |

| 3-Bromoazetidine deriv. | Nucleophile (e.g., NaN3, KCN) | C-3 Substituted Azetidine | Varies | rsc.org |

| 3-Hydroxyazetidine HCl | Boc2O, NaHCO3 | N-Boc-3-hydroxyazetidine | High | google.com |

| N-Boc-3-hydroxyazetidine | NaH, 2-(Cyclopropyl)ethyl halide | N-Boc-3-(2-Cyclopropylethoxy)azetidine | N/A | Conceptual |

Aza-Michael Addition Strategies to Form Azetidine Derivatives

The aza-Michael addition, or conjugate addition of a nitrogen nucleophile to an α,β-unsaturated carbonyl compound, is a powerful C-N bond-forming reaction. nih.govorganic-chemistry.orggeorgiasouthern.edu While commonly used for synthesizing five- and six-membered rings, its application for the formation of four-membered azetidine rings is less common but highly valuable. nih.govrsc.org

An efficient method involves the synthesis of methyl 2-(azetidin-3-ylidene)acetate from N-Boc-azetidin-3-one. This α,β-unsaturated ester can then undergo an aza-Michael addition with various NH-heterocycles to yield functionalized 3,3-disubstituted azetidines. bohrium.com Intramolecular aza-Michael reactions are particularly effective for controlling stereochemistry. nih.govrsc.org Although direct 4-exo-trig cyclizations to form azetidines are challenging, strategies using tethered sulfamates have been developed, demonstrating that intramolecular cyclization onto α,β-unsaturated esters can proceed with excellent diastereoselectivity, albeit typically forming larger rings. nih.gov

Radical Addition to Azetines for Azetidine Access

Radical additions offer a complementary approach to ionic reactions for functionalizing azetidine precursors. wikipedia.org The unsaturated counterparts of azetidines, known as azetines, are key substrates for these transformations. nih.gov Specifically, 2-azetines, which possess a strained C=C double bond, can undergo radical addition reactions to generate substituted azetidines. nih.gov

In one strategy, thiyl radicals, generated photochemically from thiols or disulfides, add across the double bond of a 2-azetine. researchgate.net This forms a carbon-centered radical intermediate which can then be trapped, leading to anti-Markovnikov hydrothiolation products. researchgate.netpharmaguideline.com Another approach utilizes xanthates as radical precursors in the presence of a radical initiator like lauroyl peroxide. The addition of the xanthate-derived radical to a 2-azetine affords functionalized azetidines, typically with a preference for the trans isomer. nih.gov A copper-catalyzed photoinduced radical cyclization of ynamides represents a unique anti-Baldwin 4-exo-dig pathway to furnish azetidines, showcasing the utility of radical processes in overcoming traditionally unfavorable ring closures. nih.gov

Stereoselective Synthesis of Azetidine Derivatives

Controlling the three-dimensional structure of azetidine derivatives is crucial for their application in medicinal chemistry and as chiral ligands. researchgate.netrsc.org

Chiral Catalyst Systems and Enantioselective Methodologies

The development of chiral catalysts has enabled the asymmetric synthesis of azetidines, moving beyond reliance on substrate-controlled diastereoselectivity. nih.gov Chiral phase-transfer catalysts derived from cinchona alkaloids have been used for the enantioselective intramolecular C-C bond formation to produce spirocyclic azetidine oxindoles with high enantiomeric ratios (er up to 2:98). nih.gov

Hydrogen-bond donor catalysis is another powerful strategy. Chiral squaramides have been shown to catalyze the enantioselective ring-opening of 3-substituted azetidines with acyl halides, affording chiral α-amino-γ-halopropanes with high enantiomeric excess (ee). acs.org This method relies on charge recognition between the catalyst and the azetidinium ion intermediate. acs.org

Furthermore, chiral auxiliaries, such as tert-butanesulfinamides, provide a reliable and scalable route to enantioenriched C2-substituted azetidines. acs.org The addition of Grignard reagents to N-sulfinylimines derived from 3-chloro-1-propanal, followed by base-mediated cyclization, yields the desired chiral azetidines with good diastereoselectivity. acs.org The choice of the (R)- or (S)-sulfinamide dictates the final stereochemistry of the product. acs.org

| Catalytic System/Method | Reaction Type | Product Type | Stereoselectivity | Reference |

| Chiral Phase-Transfer Catalyst | Intramolecular Alkylation | Spirocyclic Azetidine Oxindoles | up to 2:98 er | nih.gov |

| Chiral Squaramide | Nucleophilic Ring-Opening | α-Amino-γ-halopropanes | up to 97% ee | acs.org |

| tert-Butanesulfinamide | Auxiliary-Controlled Cyclization | C2-Substituted Azetidines | up to >95:5 dr | acs.org |

| Cu/Bisphosphine | Boryl Allylation of Azetines | 2,3-Disubstituted Azetidines | High ee | nih.gov |

| Rhodium/QuinoxP* | Ring Expansion | 4-Aryl-4,5-dihydropyrroles | 91–97% ee | nih.gov |

Diastereoselective Approaches in Azetidine Synthesis

The synthesis of substituted azetidines with defined stereochemistry is of paramount importance, as the spatial arrangement of substituents significantly influences biological activity. Several diastereoselective methods have been developed for the construction of the azetidine ring.

One notable approach involves the [2+2] photocycloaddition between an imine and an alkene, known as the aza Paternò-Büchi reaction. This method can provide direct access to functionalized azetidines. masterorganicchemistry.com Recent advancements have enabled these reactions to be mediated by visible light, offering milder and more controlled conditions. masterorganicchemistry.com The diastereoselectivity of these cycloadditions is often influenced by the nature of the substituents on both the imine and the alkene.

Another powerful strategy is the diastereoselective cyclization of acyclic precursors . For instance, the iodine-mediated cyclization of homoallylic amines can yield cis-2,4-disubstituted azetidines through a 4-exo-trig cyclization pathway. The stereochemistry of the starting homoallylic amine directs the diastereochemical outcome of the cyclization.

Furthermore, a general and scalable two-step method for the regio- and diastereoselective synthesis of 2-arylazetidines has been reported. acs.orgbham.ac.uk This kinetically controlled reaction involves the formation of the strained four-membered ring from oxiranylmethyl-benzylamine derivatives, yielding predominantly the trans diastereomer. acs.orgbham.ac.uk The use of a strong base, such as a lithium diisopropylamide (LDA) and potassium tert-butoxide (KOtBu) superbase, is crucial for this transformation. bham.ac.uk

A selection of diastereoselective azetidine syntheses is presented in the table below, highlighting the diversity of approaches and the achievable stereochemical control.

| Starting Material(s) | Reagents and Conditions | Product | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |

| N-Alkenylnitrone | Electrocyclization | Densely substituted azetidine | Excellent | Not specified | organic-chemistry.org |

| Oxiranylmethyl-benzylamine derivative | LiDA-KOR, THF, -78 °C | trans-2,3-Disubstituted azetidine | up to 90:10 | 55-90 | acs.orgbham.ac.uk |

| cis-3,4-Epoxy amine | La(OTf)₃, (CH₂Cl)₂, reflux | 3-Hydroxyazetidine derivative | High regioselectivity | High | nih.govscintica.com |

Synthetic Strategies for Incorporating the 2-Cyclopropylethoxy Moiety

The introduction of the 2-cyclopropylethoxy group can be achieved through two main strategies: pre-functionalization of an acyclic precursor followed by ring closure, or post-functionalization of a pre-formed azetidine scaffold.

This approach involves the synthesis of a γ-amino alcohol or a related acyclic precursor that already contains the 2-cyclopropylethoxy moiety. The subsequent intramolecular cyclization then forms the azetidine ring. An efficient method to activate the hydroxyl group of γ-amino alcohols for cyclization involves treatment with 1,1'-carbonyldiimidazole (CDI) or other activating agents, which facilitates the intramolecular nucleophilic substitution to furnish the azetidine. acs.orgorganic-chemistry.org

A plausible synthetic route starting from a precursor with a pre-installed 2-cyclopropylethoxy group is outlined below. This strategy relies on the cyclization of a γ-amino alcohol where the ether linkage is already present. organic-chemistry.org

| Precursor | Reagents and Conditions for Cyclization | Product | Yield (%) | Reference |

| γ-(2-Cyclopropylethoxy) amino alcohol | 1. MsCl, Et₃N; 2. Base | This compound | Not reported | Analogous to organic-chemistry.org |

| γ-Amino alcohol | 1,1'-Carbonyldiimidazole (CDI) | cis-Substituted azetidine | Good | acs.org |

The post-functionalization strategy is a more convergent and widely used approach. It typically starts with a readily available, N-protected 3-hydroxyazetidine, which is then O-alkylated with a suitable 2-cyclopropylethoxy electrophile. The Williamson ether synthesis and the Mitsunobu reaction are the two most common methods employed for this transformation. scintica.comwikipedia.org

Williamson Ether Synthesis: This classic method involves the deprotonation of N-protected 3-hydroxyazetidine with a strong base, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu), to form the corresponding alkoxide. This alkoxide then undergoes a nucleophilic substitution (SN2) reaction with a 2-cyclopropylethyl halide or sulfonate (e.g., tosylate or mesylate). masterorganicchemistry.commasterorganicchemistry.comscintica.com This approach is efficient for primary alkyl halides.

Mitsunobu Reaction: This reaction allows for the conversion of an alcohol to an ether under milder, neutral conditions. wikipedia.orgtcichemicals.com In this case, N-protected 3-hydroxyazetidine is reacted with 2-cyclopropylethanol (B145733) in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.org The Mitsunobu reaction is particularly useful when dealing with substrates that are sensitive to basic conditions.

The table below summarizes representative conditions for the O-alkylation of 3-hydroxyazetidine derivatives.

| Azetidine Substrate | Alcohol/Halide Reagent | Reagents and Conditions | Product | Yield (%) | Reference |

| tert-Butyl 3-hydroxyazetidine-1-carboxylate | 2-Fluoro-4-(trifluoromethoxy)benzyl bromide | KOtBu, THF, rt, 14 h | tert-Butyl 3-((2-fluoro-4-(trifluoromethoxy)benzyl)oxy)azetidine-1-carboxylate | Not specified | scintica.com |

| Cholestane-3β-ol | Benzoic Acid | PPh₃, DEAD | 3α-Ester | 80 | |

| Alcohol | Carboxylic Acid | PPh₃, DEAD/DIAD, THF, 0 °C to rt | Ester | Varies | wikipedia.orgtcichemicals.com |

The synthesis of 3-substituted azetidines, including those with ether functionalities, often relies on the availability of key intermediates such as N-protected 3-hydroxyazetidine or 3-oxoazetidine.

A common route to N-Boc-3-hydroxyazetidine starts from the debenzylation of 1-benzyl-3-hydroxyazetidine via catalytic hydrogenation, followed by protection of the nitrogen with di-tert-butyl dicarbonate (B1257347) (Boc₂O). acs.org Another approach involves the reaction of tert-butylamine with epichlorohydrin to form N-tert-butyl-3-hydroxyazetidine, which can then be further functionalized. organic-chemistry.org

The synthesis of 2-cyclopropylethanol , the alcohol component for the Mitsunobu reaction or the precursor to the electrophile for the Williamson synthesis, is straightforward. It can be prepared by the reduction of cyclopropylacetic acid or its corresponding ester. The resulting alcohol can then be converted to a suitable leaving group, such as a tosylate by reaction with tosyl chloride, or a bromide via reaction with a brominating agent like phosphorus tribromide.

Advanced Reactivity and Transformational Chemistry of 3 2 Cyclopropylethoxy Azetidine

Azetidine (B1206935) Ring-Opening Reactions

The reactivity of the azetidine ring in 3-(2-Cyclopropylethoxy)azetidine is dominated by reactions that lead to the cleavage of the strained four-membered system. These transformations are synthetically valuable as they produce highly functionalized, stereodefined acyclic building blocks. organic-chemistry.org The ring-opening can be initiated through various mechanisms, including nucleophilic attack, electrocyclic processes involving unsaturated intermediates, and other cleavage reactions, each leading to distinct product classes.

Nucleophilic Ring Opening Reactions

Nucleophilic ring-opening is a major class of reactions for azetidines. magtech.com.cnresearchgate.net However, due to the relative stability of the azetidine ring compared to aziridines, activation is typically required. rsc.orgmagtech.com.cn This is usually achieved by converting the nitrogen atom into a better leaving group, for instance, by protonation to form an azetidinium salt or by derivatization with an electron-withdrawing group (e.g., a tosyl group). magtech.com.cnresearchgate.net The regioselectivity of the nucleophilic attack is governed by a combination of steric and electronic effects. organic-chemistry.orgmagtech.com.cn For a 3-substituted azetidine like this compound, once activated, the nucleophile can attack either the C2 or C4 position, which are typically less sterically hindered than the substituted C3 position.

Acid-Catalyzed Ring Opening Mechanisms

Under acidic conditions, the nitrogen atom of the azetidine ring is protonated, forming a reactive azetidinium ion. This positively charged intermediate is highly susceptible to nucleophilic attack, which alleviates the ring strain. beilstein-journals.orgnih.gov The reaction proceeds via a nucleophilic substitution mechanism (SN1 or SN2). pressbooks.publibretexts.org

The mechanism of acid-catalyzed ring opening can be generalized as follows:

Protonation of the azetidine nitrogen by a strong acid to form an azetidinium ion.

Nucleophilic attack at one of the ring carbons (C2 or C4). In SN2-type reactions, the attack occurs at the less sterically hindered carbon. pressbooks.pub

Cleavage of the C-N bond, opening the ring and resulting in a 1,3-disubstituted acyclic amine.

For this compound, treatment with a hydrohalic acid like HBr or HI would lead to the formation of the corresponding 1-halo-3-aminopropane derivative. pressbooks.pub The ether linkage is generally less reactive than the strained, protonated azetidine ring. While strong acids can cleave ethers, the conditions required are often rigorous, and the ring-opening of the azetidinium ion is kinetically favored. pressbooks.pubwikipedia.org

| Reaction | Reagents | Mechanism | Expected Products |

| Acid-Catalyzed Hydrolysis | H₃O⁺ | SN2-like | 3-Amino-1-(2-cyclopropylethoxy)propan-1-ol |

| Acid-Catalyzed Halogenation | HBr or HI (aq.) | SN2-like | 1-Bromo/Iodo-3-(2-cyclopropylethoxy)propan-1-amine |

This interactive table summarizes the acid-catalyzed ring-opening reactions.

Base-Catalyzed Ring Opening and Fragmentation Pathways

Unlike epoxides, azetidines without activating electron-withdrawing groups on the nitrogen are generally stable and unreactive towards bases. researchgate.net The direct base-catalyzed ring-opening of this compound is not a commonly observed pathway. The C-N bonds of the azetidine ring are not sufficiently polarized, and the amide anion that would be formed upon deprotonation (if the nitrogen is secondary) does not typically trigger ring fragmentation without other contributing factors.

However, cleavage of the ether side chain can be initiated by very strong bases, such as organolithium compounds, although this is less common than acid-catalyzed cleavage. wikipedia.org In the context of the entire molecule, such harsh conditions would likely lead to a complex mixture of products. Therefore, base-catalyzed pathways are generally not considered efficient for the selective ring-opening of simple 3-alkoxyazetidines.

Metal-Promoted Ring Opening Pathways

Lewis acids are effective promoters for the ring-opening of azetidines, particularly when the nitrogen atom is protected with a sulfonyl group (e.g., N-tosylazetidine). researchgate.net A Lewis acid such as boron trifluoride etherate (BF₃·OEt₂) can coordinate to the nitrogen or the ether oxygen, activating the ring towards nucleophilic attack. researchgate.net This method allows for the synthesis of various amino ethers and thioethers under mild conditions.

For a derivative like N-tosyl-3-(2-cyclopropylethoxy)azetidine, reaction with an alcohol or thiol in the presence of a Lewis acid would lead to the regioselective opening of the ring, with the nucleophile attacking one of the methylene (B1212753) carbons of the azetidine ring. researchgate.net

Reductive ring cleavage using metal hydrides or catalytic hydrogenation can also occur. Reagents like lithium aluminum hydride (LiAlH₄) or Raney nickel can reduce and cleave the C-N bonds, particularly in azetidinones, to yield 3-aminopropanol derivatives. acs.org

| Reaction Type | Promoter/Reagent | Substrate Prerequisite | Expected Product Type |

| Lewis Acid-Promoted | BF₃·OEt₂, Alcohols/Thiols | N-tosyl protection | Acyclic γ-amino ether/thioether |

| Reductive Cleavage | LiAlH₄ | N-acyl or N-sulfonyl | Acyclic 1,3-aminopropanol derivative |

This interactive table summarizes the metal-promoted ring-opening reactions.

Electrocyclic Ring Opening and Rearrangements of Azetine Intermediates

Electrocyclic reactions are concerted, pericyclic processes involving the interconversion of a π-bond and a σ-bond. libretexts.orgwikipedia.org A saturated ring like azetidine cannot undergo a direct electrocyclic ring-opening. This pathway requires the presence of an unsaturated intermediate, such as an azetine (containing a C=C or C=N double bond within the ring) or an azetinium ylide. youtube.com

The formation of such an intermediate from this compound is not straightforward and would require a prior dehydrogenation or quaternization followed by deprotonation. For example, an N-alkylated azetidinium salt could, upon treatment with a strong base, form an aziridinium (B1262131) ylide-like intermediate which might undergo rearrangement. researchgate.netnih.gov Theoretical studies and reactions on analogous aziridines suggest that a 4π-electron electrocyclic ring-opening of a corresponding azetine intermediate would proceed via a conrotatory mechanism under thermal conditions. wikipedia.orgyoutube.com However, this remains a hypothetical pathway for this specific compound without prior modification.

Cleavage Reactions Leading to Acyclic Products

Ultimately, all ring-opening reactions of this compound result in acyclic products. The specific structure of the product is determined by the reagents and the reaction mechanism.

Nucleophilic Ring Opening : As detailed in section 3.1.1, acid-catalyzed or Lewis acid-promoted reactions with various nucleophiles (e.g., water, halides, alcohols) cleave one of the C-N bonds to produce 1,3-disubstituted propane (B168953) derivatives. organic-chemistry.orgmagtech.com.cn For example, hydrolysis leads to a γ-amino alcohol structure.

Reductive Cleavage : The use of reducing agents like LiAlH₄ can lead to the cleavage of a C-N bond, yielding an acyclic 3-aminopropanol derivative where the original ether linkage remains intact. acs.org

Ether Cleavage : While less probable than ring-opening, under forcing acidic conditions (e.g., concentrated HI), cleavage of the ether C-O bond could occur. wikipedia.org This would result in 3-hydroxyazetidine and 2-cyclopropylethyl iodide. However, the higher reactivity of the strained ring makes this a minor pathway. rsc.org

The predictable formation of these functionalized acyclic molecules makes this compound a potentially useful synthetic building block.

Reactions Involving the 2-Cyclopropylethoxy Side Chain

While specific literature on the reactivity of the 2-cyclopropylethoxy side chain in this compound is not extensively documented, its chemical behavior can be inferred from the known reactivity of cyclopropyl (B3062369) and ether moieties in other molecular contexts.

The cyclopropyl group is a strained three-membered ring that can undergo a variety of transformations, typically involving ring-opening reactions. These reactions are often promoted by acid, heat, or transition metals, leading to the formation of more stable, less strained products. In the context of this compound, potential transformations of the cyclopropyl group could include:

Acid-Catalyzed Ring Opening: In the presence of strong acids, the cyclopropyl group can undergo ring opening to form an allyl or propenyl ether. The regioselectivity of this reaction would be influenced by the stability of the resulting carbocation intermediate.

Transition Metal-Catalyzed Isomerization: Transition metals such as rhodium, palladium, or nickel are known to catalyze the isomerization of cyclopropanes to alkenes. The specific product would depend on the catalyst and reaction conditions employed.

Radical-Mediated Reactions: The cyclopropylmethyl radical can undergo rapid ring opening to the corresponding homoallyl radical. This reactivity could be exploited in radical-based functionalization reactions.

It is important to note that the stability of the cyclopropyl ring is significant, and harsh conditions may be required to induce these transformations.

The ether linkage in this compound is generally expected to be stable under most conditions. However, like other ethers, it can be cleaved under strongly acidic conditions, typically using hydrohalic acids such as HBr or HI. This would result in the formation of 3-hydroxyazetidine and a corresponding cyclopropylethyl halide.

The proximity of the azetidine nitrogen could potentially influence the reactivity of the ether linkage. For instance, intramolecular assistance from a protonated azetidine nitrogen could facilitate ether cleavage under certain acidic conditions.

The 3-(2-cyclopropylethoxy) substituent is expected to exert both steric and electronic effects on the reactivity of the azetidine ring.

Steric Hindrance: The bulky cyclopropylethoxy group at the 3-position can sterically hinder the approach of reagents to the azetidine ring, potentially influencing the regioselectivity and stereoselectivity of reactions at the nitrogen atom or other positions on the ring.

Electronic Effects: The ether oxygen can influence the electron density of the azetidine ring through inductive effects. This could modulate the nucleophilicity of the azetidine nitrogen.

Functionalization of the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for functionalization, allowing for the introduction of a wide variety of substituents and the modulation of the molecule's properties.

The secondary amine of the azetidine ring in this compound can readily undergo N-alkylation and N-acylation reactions.

N-Alkylation can be achieved using a variety of alkylating agents, such as alkyl halides, tosylates, or mesylates, in the presence of a base to neutralize the resulting acid. Reductive amination with aldehydes or ketones in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) is another common method for N-alkylation. Phase-transfer catalysis can be employed to facilitate the N-alkylation of azetidines, even those without activating groups. phasetransfercatalysis.com

N-Acylation is typically performed using acyl chlorides, anhydrides, or activated esters in the presence of a base. These reactions are generally high-yielding and provide stable amide products. The choice of acylating agent and reaction conditions can be tailored to the specific substrate and desired product. The use of thioesters as a stable acyl source has also been reported for the N-acylation of other heterocycles. nih.gov

| Reaction Type | Reagent | Conditions | Product |

| N-Alkylation | Alkyl Halide (e.g., R-X) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF) | N-Alkyl-3-(2-cyclopropylethoxy)azetidine |

| Reductive Amination | Aldehyde/Ketone (R'COR'') | Reducing Agent (e.g., NaBH(OAc)₃), Acid (e.g., AcOH) | N-Alkyl-3-(2-cyclopropylethoxy)azetidine |

| N-Acylation | Acyl Chloride (e.g., R-COCl) | Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-3-(2-cyclopropylethoxy)azetidine |

| N-Acylation | Acid Anhydride (B1165640) (e.g., (RCO)₂O) | Base (e.g., Et₃N, DMAP), Solvent (e.g., CH₂Cl₂, THF) | N-Acyl-3-(2-cyclopropylethoxy)azetidine |

In multi-step syntheses, it is often necessary to protect the azetidine nitrogen to prevent unwanted side reactions. A variety of protecting groups are available for this purpose, with the choice depending on the stability of the protecting group to the reaction conditions and the ease of its removal.

Commonly used protecting groups for the azetidine nitrogen include:

tert-Butoxycarbonyl (Boc): The Boc group is widely used due to its stability under a range of conditions and its facile removal with acid (e.g., trifluoroacetic acid).

Benzyloxycarbonyl (Cbz): The Cbz group is another common protecting group that is stable to a variety of reagents and can be removed by catalytic hydrogenation.

Nosyl (2-Nitrobenzenesulfonyl): The nosyl group is a robust protecting group that can be removed under mild conditions using a thiol and a base.

Trifluoroacetyl (TFA): The TFA group can be used to protect the azetidine nitrogen and can be removed under basic conditions. rsc.org

The installation of these protecting groups typically involves reacting the azetidine with the corresponding chloroformate (for Boc and Cbz) or sulfonyl chloride (for nosyl) in the presence of a base.

| Protecting Group | Installation Reagent | Removal Conditions |

| Boc | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Trifluoroacetic acid (TFA), HCl in Dioxane |

| Cbz | Benzyl chloroformate (CbzCl) | H₂, Pd/C |

| Nosyl | 2-Nitrobenzenesulfonyl chloride (NsCl) | Thiophenol, K₂CO₃ |

| TFA | Trifluoroacetic anhydride (TFAA) | K₂CO₃, MeOH |

C-H Functionalization of the Azetidine Ring System

Direct C-H functionalization is a powerful strategy in modern organic synthesis that avoids the need for pre-functionalized substrates, offering a more atom-economical and efficient route to complex molecules. rsc.org In the context of azetidines, transition metal-catalyzed C-H activation can be challenging due to the potential for the Lewis basic nitrogen atom to coordinate with the metal catalyst, potentially leading to catalyst deactivation. nih.gov However, significant progress has been made in this area.

Methodologies for the direct functionalization of C-H bonds on the azetidine ring are emerging. Palladium-catalyzed intramolecular amination of γ-C(sp³)–H bonds is a highly efficient method for constructing the azetidine ring itself, demonstrating the feasibility of targeting these typically inert bonds. acs.org Such transformations often rely on directing groups to achieve regioselectivity. rsc.orgyoutube.com For instance, the azetidine ring can act as a directing group in the ortho-C–H functionalization of attached aryl groups. lookchem.com This involves a directed ortho-metalation (DoM) strategy where the nitrogen atom coordinates to an organometallic reagent (like n-hexyllithium), facilitating deprotonation at the adjacent ortho position of the aryl ring. lookchem.com

While direct C-H functionalization of the azetidine ring in a molecule like this compound is not extensively documented for this specific substrate, the principles are well-established. Reactions would likely target the C-H bonds at the 2- and 3-positions of the azetidine ring. The development of such reactions would be of high value, enabling the introduction of new substituents directly onto the heterocyclic core.

Table 1: Examples of C-H Functionalization Strategies Relevant to Azetidine Systems

| Strategy | Catalyst/Reagent | Bond Formed | Reference |

|---|---|---|---|

| Directed ortho-Metalation (DoM) | n-Hexyllithium | C-C, C-E (E=electrophile) | lookchem.com |

| Intramolecular C-H Amination | Palladium Catalyst | C-N | acs.org |

Cross-Coupling Reactions of Azetidine Derivatives

Cross-coupling reactions are fundamental transformations for creating C-C and C-heteroatom bonds. For azetidine derivatives, these reactions are crucial for introducing aryl, vinyl, or alkyl groups, significantly diversifying the available chemical structures for applications such as drug discovery.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid or ester) and an organic halide or triflate. nih.govyoutube.com It is a robust and widely used method for forming C(sp²)-C(sp²) and C(sp²)-C(sp³) bonds, valued for its mild reaction conditions and tolerance of various functional groups. youtube.com

In the synthesis of arylazetidines, a common approach involves coupling an azetidine derivative bearing a leaving group (e.g., a halide) with an arylboronic acid. For example, nickel-catalyzed Suzuki Csp²-Csp³ cross-coupling of a redox-active azetidine intermediate with arylboronic acids has been shown to produce azetidines with all-carbon quaternary centers. nih.gov The catalytic cycle typically involves three key steps: oxidative addition of the organic halide to the Pd(0) catalyst, transmetalation with the organoboron reagent, and reductive elimination to yield the final product and regenerate the catalyst.

Table 2: Conditions for Suzuki-Miyaura Coupling of Azetidine Derivatives

| Azetidine Substrate | Coupling Partner | Catalyst System | Base | Product Type | Reference |

|---|---|---|---|---|---|

| Redox-active azetidine | Arylboronic acid | NiBr₂ | - | Quaternary azetidine | nih.gov |

| Aryl O-Carbamate | Phenylboronic acid | NiCl₂(PCy₃)₂ | K₃PO₄ | Biaryl | nih.gov |

Beyond the Suzuki reaction, other cross-coupling methods have been successfully applied to azetidine derivatives.

The Hiyama coupling utilizes organosilanes as the organometallic partner in a palladium-catalyzed reaction with organic halides. wikipedia.org A key advantage is the stability and low toxicity of organosilicon reagents. acs.org The first palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidine (B8093280) with various arylsilanes was developed to produce 3-arylazetidines in moderate to good yields. acs.orgacs.orgorganic-chemistry.org The reaction requires an activator, typically a fluoride (B91410) source, and proceeds under mild conditions. acs.orgorganic-chemistry.org Optimization studies have identified Pd(OAc)₂ with a dppf ligand as an effective catalytic system. organic-chemistry.org

The Ullmann-type reaction is a copper-catalyzed coupling typically used for forming C-N, C-O, and C-S bonds. wikipedia.orgorganic-chemistry.org The classic Ullmann condensation often requires harsh conditions, but modern protocols with ligands like amino acids or diamines allow the reaction to proceed at lower temperatures. researchgate.netmdpi.com For azetidine derivatives, this reaction is particularly relevant for N-arylation, where the nitrogen atom of the azetidine ring couples with an aryl halide. researchgate.net This provides a direct method to introduce aromatic substituents onto the nitrogen, a key position for modifying the molecule's properties. Iron-catalyzed cross-couplings of 3-iodoazetidines with Grignard reagents have also been developed, expanding the toolkit for functionalizing the 3-position of the ring with aryl, heteroaryl, vinyl, and alkyl groups. rsc.org

Table 3: Hiyama Coupling of 1-Boc-3-iodoazetidine with Arylsilanes

| Arylsilane | Catalyst/Ligand | Yield | Reference |

|---|---|---|---|

| PhSi(OMe)₃ | Pd(OAc)₂/Dppf | 88% | acs.org |

| 4-MeOC₆H₄Si(OMe)₃ | Pd(OAc)₂/Dppf | 85% | acs.org |

| 4-FC₆H₄Si(OMe)₃ | Pd(OAc)₂/Dppf | 74% | acs.org |

Derivatization Strategies for Expanding Chemical Space

To explore the structure-activity relationships of this compound, derivatization of its distinct structural components is essential. This involves modifying the side chain and constructing more complex ring systems.

The 3-(2-Cyclopropylethoxy) side chain offers several handles for chemical modification. Derivatization is a technique used to modify an analyte, often to improve its properties for analysis or to create new analogues. sigmaaldrich.com The ether linkage, while generally stable, could potentially be cleaved under harsh acidic conditions, although this is typically a disfavored transformation.

More synthetically useful transformations would focus on the cyclopropyl group. The strained three-membered ring can undergo ring-opening reactions under various conditions, including catalytic hydrogenation or treatment with acids, to yield propyl-substituted derivatives. Alternatively, C-H functionalization on the cyclopropane (B1198618) ring itself, while challenging, represents a frontier in organic synthesis that could lead to novel structures.

Another key site for derivatization is the azetidine nitrogen. If it is unprotected (a secondary amine), it can readily undergo a wide range of reactions, including acylation, sulfonylation, alkylation, and reductive amination. Late-stage functionalization of the azetidine nitrogen has been demonstrated in complex molecules like macrocyclic peptides, where it serves as a handle for attaching tags like dyes or biotin. researchgate.netnih.gov

Creating polycyclic and fused systems containing the azetidine ring dramatically increases molecular complexity and rigidity, which can be advantageous in drug design. Several synthetic strategies can be employed to achieve this.

Cycloaddition reactions are a powerful tool for building fused rings. For example, [3+2] cycloadditions using 1-azetines can produce bicyclic azetidine structures. nih.gov The aza Paternò–Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, is another efficient method for synthesizing azetidines, which can be designed to yield fused systems. researchgate.netresearchgate.net

The Pauson-Khand reaction, which involves the reaction of an alkyne, an alkene, and carbon monoxide, has been used to create fused tricyclic systems from enyne-substituted β-lactams and azetidines. nih.gov Furthermore, strategies for designing polycyclic compounds have been explored by using nucleophilic substitution reactions to link azetidine structures with other heterocyclic rings, such as bicyclic triazoles. bohrium.com These advanced methods provide pathways to novel and structurally diverse polycyclic azetidine scaffolds.

Mechanistic Investigations and Theoretical Perspectives

Computational Chemistry and Molecular Modeling

Computational methods provide invaluable insights into the structure, stability, and reactivity of azetidine (B1206935) derivatives. These tools allow for the exploration of reaction landscapes and the characterization of transient species that are difficult to observe experimentally.

The reactivity of azetidines is largely driven by their significant ring strain. rsc.orgrsc.orgresearchwithrutgers.com This strain, estimated to be around 25.2-25.4 kcal/mol, is intermediate between the highly strained aziridines (approx. 27 kcal/mol) and the more stable, less reactive pyrrolidines (approx. 5-6 kcal/mol). rsc.orgresearchgate.net This inherent strain makes the azetidine ring susceptible to ring-opening reactions, yet it is stable enough for practical handling. rsc.orgresearchwithrutgers.com The presence of substituents, such as the 3-(2-cyclopropylethoxy) group, can modulate this strain, although specific quantitative data for this derivative is not available. The small ring size also leads to potential decomposition pathways not typically seen in larger ring systems. nih.gov

| Heterocycle | Ring Strain Energy (kcal/mol) |

|---|---|

| Aziridine | ~27.7 |

| Azetidine | ~25.4 |

| Pyrrolidine (B122466) | ~5.4 |

| Piperidine | ~0 |

Quantum mechanical calculations, such as Density Functional Theory (DFT), are instrumental in mapping the potential energy surfaces of reactions involving azetidines. researchgate.netnih.gov These calculations can predict the feasibility of various reaction pathways by determining their energy barriers and the stability of intermediates and products. csic.es For instance, computational studies on the ring-opening of azetidines have shown that one-electron reduction can dramatically lower the energy barrier for the cleavage of the heterocyclic ring. csic.es

Methods like the Artificial Force Induced Reaction (AFIR) can be employed to comprehensively explore reaction pathways and predict potential products and their yields. nih.gov DFT calculations have also been used to understand the regioselectivity of reactions, such as the lanthanum-catalyzed intramolecular aminolysis of epoxy amines to form azetidines. These studies revealed that the coordination of the catalyst to the substrate lowers the energy of the transition state leading to azetidine formation compared to the alternative pyrrolidine formation. frontiersin.org

The characterization of transition states is fundamental to understanding reaction mechanisms and selectivity in azetidine chemistry. For ring-opening reactions, the stability of the transition state is often influenced by the substituents on the azetidine ring. magtech.com.cn For example, in nucleophilic ring-opening reactions, unsaturated groups like aryl or carboxylate can stabilize the transition state through conjugation, facilitating the cleavage of the adjacent C-N bond. magtech.com.cn

Computational modeling helps in elucidating the geometry and energy of these transition states. In the gold-catalyzed synthesis of azetidin-3-ones from N-propargylsulfonamides, calculations support a mechanism involving an α-oxogold carbene intermediate that undergoes intramolecular N-H insertion. nih.gov Similarly, in the deamination of azetidines, the nature of the trimethylene intermediate's transition state determines the stereochemical outcome of the reaction. acs.org For N-ribosyl hydrolase inhibition, azetidine-based compounds are designed to mimic the transition state of the enzymatic reaction, acting as potent inhibitors. acs.org

Elucidation of Reaction Mechanisms

The strained four-membered ring of azetidine allows for a variety of characteristic reactions, including cycloadditions, ring-opening, and C-H functionalization.

[2+2] Cycloaddition reactions are a primary method for constructing the azetidine ring. rsc.org The aza Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between an imine and an alkene, provides an efficient route to azetidines. rsc.orgrsc.orgchemrxiv.org Mechanistic studies, often supported by photosensitization experiments, suggest that this reaction can proceed through a triplet energy transfer mechanism. chemrxiv.orgacs.org For example, visible light-mediated cycloadditions using an iridium photocatalyst can activate oximes or hydrazones to react with olefins. chemrxiv.org

The Staudinger synthesis, the [2+2] cycloaddition of a ketene (B1206846) and an imine, is a classic method for forming β-lactams (azetidin-2-ones), which can then be reduced to azetidines. mdpi.comacs.org The mechanism is generally accepted to be a two-step process involving a zwitterionic intermediate. mdpi.com

The inherent ring strain of azetidines facilitates various ring-opening reactions, which are often the most characteristic transformations of this heterocyclic system. rsc.orgnih.govmagtech.com.cn These reactions can be initiated by nucleophiles, acids, or other reagents. Nucleophilic ring-opening typically occurs via an SN2 mechanism. rsc.org The regioselectivity of the attack is governed by both electronic and steric factors. magtech.com.cn Electron-withdrawing groups on the nitrogen or ring carbons can activate the ring towards nucleophilic attack. magtech.com.cn Acid-mediated ring-opening often involves protonation of the azetidine nitrogen, forming a more reactive azetidinium ion, which is then opened by a nucleophile. nih.govresearchgate.netacs.org

Direct C-H functionalization of the azetidine ring is a powerful strategy for introducing molecular complexity. mdpi.comnih.gov Palladium-catalyzed intramolecular γ-C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. The mechanism involves the formation of a Pd(IV) intermediate, which undergoes reductive elimination to form the azetidine ring. rsc.org α-Lithiation of N-substituted azetidines, followed by trapping with an electrophile, is another key method for C-H functionalization at the C2 position. mdpi.com The regioselectivity of lithiation (α- to nitrogen vs. ortho- on an N-aryl group) is highly dependent on the nature of the nitrogen substituent (electron-withdrawing vs. electron-donating). mdpi.com

Stereochemical Principles Governing Azetidine Synthesis and Reactivity

The stereochemical outcome of reactions to form and functionalize azetidines is a critical aspect of their chemistry. Many synthetic methods for azetidines exhibit high levels of stereocontrol. For instance, the reduction of β-lactams to azetidines with reagents like LiAlH₄ generally proceeds with retention of the stereochemistry of the ring substituents. acs.org

In cycloaddition reactions, the stereochemistry of the product can often be predicted. The Staudinger reaction can be highly diastereoselective, and computational models have been used to rationalize the observed stereoselectivity. mdpi.comresearchgate.net Similarly, radical hydrothiolation of 2-azetines can show high trans stereoselectivity, particularly with bulky substituents at the C2 position, due to steric hindrance controlling the approach of the thiol. chemrxiv.org In other cases, stereoconvergence is observed, where different stereoisomers of a reactant lead to the same product mixture, often indicating a common, rapidly equilibrating intermediate. chemrxiv.org

Influence of Substituent Effects on Reactivity and Selectivity in Azetidine Chemistry

Substituents on the azetidine ring and on the nitrogen atom exert a profound influence on the molecule's stability, reactivity, and the regioselectivity of its reactions.

| Substituent Type | Position | Effect on Reactivity/Selectivity | Example Reaction |

|---|---|---|---|

| Electron-Withdrawing (e.g., -SO₂Ar, -CF₃, -COOR) | Nitrogen or Ring Carbons | Increases ring strain, enhances susceptibility to nucleophilic attack and ring-opening. magtech.com.cnrsc.org Can direct lithiation to the α-position. mdpi.com | Nucleophilic Ring-Opening, α-Lithiation |

| Electron-Donating (e.g., Alkyl, Aryl) | Nitrogen or Ring Carbons | Increases basicity of nitrogen. mdpi.com Can direct lithiation to the ortho-position of an N-aryl group. mdpi.com Electron-rich aryl groups can enhance reaction rates. rsc.org | Ortho-Lithiation of N-Aryl Azetidines |

| Unsaturated Groups (e.g., Aryl, Alkenyl, Cyano) | C2 Position | Stabilizes transition states in ring-opening reactions through conjugation, promoting C-N bond cleavage. magtech.com.cn | Regioselective Ring-Opening |

| Bulky/Steric Groups | Any Position | Governs regioselectivity by sterically hindering attack at the substituted position. magtech.com.cn Influences diastereoselectivity in addition reactions. chemrxiv.org | Nucleophilic Ring-Opening, Radical Additions |

Electron-withdrawing groups, such as sulfonyl or trifluoromethyl groups, decrease the nucleophilicity of the nitrogen atom and can activate the ring for cleavage. rsc.org For example, the presence of a trifluoromethyl group necessitates the use of a strong base for intramolecular cyclization to form the azetidine ring. rsc.org Conversely, electron-donating groups on the nitrogen atom increase its basicity and coordinating ability, which can be harnessed to direct reactions like ortho-lithiation on an N-aryl substituent. mdpi.com

In ring-opening reactions, the electronic nature of substituents dictates the regioselectivity. Nucleophiles tend to attack carbon atoms adjacent to electron-withdrawing or conjugating groups. magtech.com.cn However, sterically demanding nucleophiles may preferentially attack the less substituted carbon, overriding electronic effects. magtech.com.cn The stereoselectivity of reactions like radical hydrothiolation is also heavily influenced by the steric bulk of substituents on the azetine ring and the incoming radical species. chemrxiv.org

Role and Applications of 3 2 Cyclopropylethoxy Azetidine in Advanced Organic Synthesis and Materials Science

Utility as a Chiral Building Block or Synthon in Complex Molecule Synthesis

Azetidine (B1206935) derivatives are increasingly recognized for their role as chiral building blocks in the synthesis of complex molecules. nih.gov The stereoselective synthesis of substituted azetidines allows for the introduction of chirality, which is crucial for the biological activity of many pharmaceutical compounds. While specific studies on the chiral applications of 3-(2-Cyclopropylethoxy)azetidine are not extensively documented, its structural features suggest significant potential in this area.

The synthesis of chiral azetidin-3-ones, which can be precursors to 3-substituted azetidines, has been achieved with high enantiomeric excess through methods like gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. nih.gov This highlights the feasibility of obtaining enantiomerically pure This compound . Once obtained in a chiral form, this compound can be utilized as a synthon to introduce the azetidine moiety into larger, more complex molecules with defined stereochemistry. The cyclopropylethoxy side chain can influence the stereochemical outcome of reactions at the azetidine nitrogen or at the 3-position, potentially acting as a chiral auxiliary or a directing group. The development of stereoselective methods for the functionalization of such azetidines is an active area of research. rsc.orgnih.gov

Precursor in the Synthesis of Diverse Molecular Scaffolds

The strained nature of the azetidine ring makes it a valuable precursor for the synthesis of a wide array of molecular scaffolds, including those with high three-dimensional complexity.

Functionalized azetidines serve as key intermediates in the construction of fused and polycyclic heterocyclic systems. research-nexus.netfigshare.combohrium.comresearchgate.net The ring strain of the azetidine can be harnessed in ring-opening or ring-expansion reactions to build larger, more complex heterocyclic frameworks. For instance, intramolecular cyclization reactions starting from appropriately substituted azetidines can lead to the formation of bicyclic and polycyclic structures.

While direct examples involving This compound are not prevalent in the literature, its structure is amenable to such transformations. The nitrogen atom of the azetidine ring can act as a nucleophile to attack an electrophilic center within a substituent, leading to the formation of a new ring fused to the azetidine core. The ether linkage in the cyclopropylethoxy group could potentially be cleaved and functionalized to participate in these cyclization cascades. The development of substrate-controlled three-component reactions offers a powerful strategy for the rapid assembly of diverse fused heterocycles from simple precursors. figshare.combohrium.comresearchgate.net

Illustrative Reaction for Fused Heterocycle Synthesis

| Precursor | Reagents and Conditions | Product | Yield (%) |

|---|---|---|---|

| N-protected this compound | 1. Di-tert-butyl dicarbonate (B1257347), Et3N, CH2Cl2 2. Intramolecular cyclization catalyst (e.g., Lewis acid) | Fused bicyclic azetidine derivative | 65-85 |

Note: This table is illustrative and based on general methodologies for azetidine functionalization.

There is a growing demand in medicinal chemistry for molecules with a high fraction of sp³-hybridized carbon atoms, as these "sp³-rich" scaffolds often exhibit improved physicochemical properties and biological activity. rsc.orgnih.govresearchgate.netcore.ac.ukljmu.ac.uk Azetidine derivatives are excellent starting points for the synthesis of such scaffolds due to their inherent three-dimensionality.

This compound is itself an sp³-rich molecule. The azetidine ring provides a rigid core, while the cyclopropyl (B3062369) group adds to the three-dimensional character. This compound can be used as a template to build even more complex sp³-rich structures. For example, stereoselective functionalization of the azetidine ring can introduce multiple stereocenters with high control. nih.gov Tandem reactions and complexity-generating cascades initiated from functionalized azetidines can rapidly generate a diverse collection of sp³-rich molecular frameworks. rsc.orgresearchgate.net

Examples of sp³-Rich Scaffolds from Azetidine Precursors

| Azetidine Precursor | Reaction Type | Resulting Scaffold | Key Features |

|---|---|---|---|

| 3-Arylated N-Boc-azetidine | Stereoselective lithiation and electrophilic trapping | Highly substituted azetidines | Multiple stereocenters |

| Densely functionalized azetidine | Ring-rearrangement/expansion | Bridged and spirocyclic systems | High Fsp³ content |

Note: This table illustrates general strategies for creating sp³-rich scaffolds from azetidine-based starting materials.

Applications in Catalyst Design and Ligand Development

The nitrogen atom in the azetidine ring can act as a ligand for metal catalysts. The development of chiral azetidine-containing ligands has been an area of interest for asymmetric catalysis. While specific applications of This compound in this context are yet to be widely reported, its structural characteristics suggest potential utility.

The azetidine nitrogen, in combination with other coordinating atoms that could be introduced via functionalization of the cyclopropylethoxy group, could form a bidentate or tridentate ligand. The chirality of the azetidine ring, if present, could induce asymmetry in metal-catalyzed reactions. The steric bulk of the cyclopropylethoxy substituent could also influence the selectivity of the catalyst. The synthesis of novel azetidine-based ligands and their application in catalytic processes remains a promising field of exploration. figshare.comchemrxiv.org

Material Science Applications

The unique properties of azetidines also lend themselves to applications in materials science, particularly in the development of novel polymers.

Azetidine and its derivatives can undergo ring-opening polymerization to produce poly(propylenimine)s, which are polymers with interesting properties and applications. The polymerization can be initiated by cationic or anionic methods. The substituent at the 3-position of the azetidine ring becomes a pendant group on the resulting polymer chain, allowing for the synthesis of functional polymers with tailored properties.

This compound could serve as a monomer in such polymerizations. The resulting polymer would feature cyclopropylethoxy side chains, which could impart specific properties to the material, such as altered solubility, thermal stability, or hydrophobicity. The presence of the ether linkage and the cyclopropyl group could also provide sites for post-polymerization modification, enabling the development of functional materials for various applications, including drug delivery, coatings, and advanced composites.

Based on a comprehensive search of scientific literature and patent databases, there is currently no available information regarding the role of the specific chemical compound This compound in the field of optoelectronic or advanced materials chemistry.

While the constituent chemical groups, such as azetidines and cyclopropyl ethers, are known to be utilized in various chemical and materials science contexts, no data exists in the public domain to support a discussion focused solely on the application of This compound for these purposes. Therefore, content for the requested section "5.4.2. Role in Optoelectronic or Advanced Materials Chemistry" cannot be generated at this time.

Advanced Analytical and Spectroscopic Characterization Methodologies

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H, ¹³C, ¹⁵N, 2D NMR) for Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 3-(2-Cyclopropylethoxy)azetidine.

¹H NMR: Proton NMR would provide crucial information about the number of different types of protons and their neighboring environments. The spectrum would be expected to show distinct signals for the protons of the azetidine (B1206935) ring, the ethoxy linker, and the cyclopropyl (B3062369) group. The chemical shifts (δ) and coupling constants (J) would be instrumental in assigning these protons. For instance, the protons on the cyclopropyl ring would likely appear in the upfield region (typically 0-1 ppm), while the methylene (B1212753) protons adjacent to the oxygen and nitrogen atoms would be found further downfield.

¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The chemical shifts would be indicative of the electronic environment of each carbon. For example, the carbons of the azetidine ring would have characteristic shifts, and the carbon attached to the oxygen atom would be significantly deshielded.

¹⁵N NMR: Nitrogen-15 NMR, although less common due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can offer valuable insight into the electronic environment of the nitrogen atom within the azetidine ring. The chemical shift of the nitrogen would confirm its presence in a saturated heterocyclic system.

2D NMR Techniques: Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to definitively connect the proton and carbon frameworks of the molecule.

COSY would reveal proton-proton coupling networks, helping to trace the connectivity of protons within the cyclopropyl, ethyl, and azetidine moieties.

HSQC would correlate directly bonded proton and carbon atoms, allowing for the assignment of each proton to its corresponding carbon.

HMBC would show correlations between protons and carbons over two to three bonds, providing critical information for connecting the different fragments of the molecule, such as linking the ethoxy side chain to the azetidine ring.

| ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Chemical Shift (ppm) | Chemical Shift (ppm) |

| ~0.1-0.5 (m, 4H, cyclopropyl CH₂) | ~5-15 (cyclopropyl CH₂) |

| ~0.7-1.0 (m, 1H, cyclopropyl CH) | ~10-20 (cyclopropyl CH) |

| ~1.5-1.7 (m, 2H, O-CH₂-CH₂) | ~35-45 (O-CH₂-CH₂) |

| ~3.4-3.6 (t, 2H, O-CH₂-CH₂) | ~50-60 (azetidine CH₂) |

| ~3.6-3.8 (m, 4H, azetidine CH₂) | ~65-75 (azetidine CH-O) |

| ~4.3-4.5 (m, 1H, azetidine CH-O) | ~70-80 (O-CH₂) |

| Note: Predicted chemical shifts are estimates based on typical values for similar functional groups and may vary depending on the solvent and other experimental conditions. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the confident determination of its elemental composition. For this compound (C₈H₁₅NO), HRMS would be expected to yield a high-resolution mass spectrum with a molecular ion peak corresponding to its exact mass. This precise measurement is critical for distinguishing it from other compounds with the same nominal mass but different elemental formulas.

| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ |

| This compound | C₈H₁₅NO | 142.1232 |

Vibrational Spectroscopy: Infrared and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various bonds. Key expected vibrations include:

C-H stretching: Aliphatic C-H stretches from the azetidine, ethyl, and cyclopropyl groups would appear around 2850-3000 cm⁻¹. The C-H stretch of the cyclopropyl ring might show a slightly higher frequency.

N-H stretching: A secondary amine N-H stretch would be expected in the region of 3300-3500 cm⁻¹, likely appearing as a weak to medium intensity band.

C-O stretching: A strong C-O ether stretch would be anticipated in the 1050-1150 cm⁻¹ region.

C-N stretching: The C-N stretching vibration of the azetidine ring would likely be observed in the 1100-1250 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to IR. While C-O and C-N stretching vibrations are often weaker in Raman spectra, the symmetric vibrations of the cyclopropyl ring and the C-H bonds would be expected to give strong signals.

Chromatographic Techniques (e.g., GC-MS, HPLC) for Purity Assessment and Separation of Isomers

Chromatographic techniques are essential for assessing the purity of this compound and for the potential separation of any isomers.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is suitable for volatile and thermally stable compounds. This compound would be expected to have a characteristic retention time on a given GC column. The coupled mass spectrometer would provide a mass spectrum of the eluting compound, which can be compared with known spectra for identification and confirmation of purity.